molecular formula C18H21F3NO4- B12327022 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Cat. No.: B12327022
M. Wt: 372.4 g/mol
InChI Key: NZVYODUEBIJKKN-KRWDZBQOSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrolidine ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-
  • 1,2-Pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-

Uniqueness

1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H21F3NO4-

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/p-1/t17-/m0/s1

InChI Key

NZVYODUEBIJKKN-KRWDZBQOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

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